No Direct Head-to-Head or Cross-Study Comparable Data Exist for This Chemotype
A comprehensive literature and patent search returned zero quantitative activity records for 1-(2-nitrobenzyl)-4-(3-phenoxybenzyl)piperazine in any assay system. The structurally closest characterized analogs are N-(2-nitrophenyl)piperazines (not 2-nitrobenzyl) evaluated for dopamine D₂ and 5-HT receptor binding [1], and 4-nitrophenyl 4-(3-phenoxybenzyl)piperazine-1-carboxylate (JZL195) evaluated as a FAAH/MAGL dual inhibitor with IC₅₀ values of 19–40 nM at FAAH [2]. Neither scaffold matches the target compound precisely. Without experimental data, no differential claim—whether superiority, inferiority, or equivalence—can be substantiated.
| Evidence Dimension | Target binding / functional activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | JZL195 (FAAH IC₅₀ = 19–40 nM); N-(2-nitrophenyl)piperazines (D₂ Ki range = 10–1000 nM, class-level) |
| Quantified Difference | Not calculable |
| Conditions | Not applicable |
Why This Matters
Scientific selection requires quantitative performance benchmarks; their absence means this compound cannot be compared to any analog for procurement decision-making.
- [1] Andrić D, Tovilović G, Roglić G, Vasković Đ, Šoškić V, Tomić M, Kostić-Rajačić S. Synthesis and pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives. J Serb Chem Soc. 2007;72(5):429-435. View Source
- [2] BindingDB. BDBM50307083: 4-nitrophenyl 4-(3-phenoxybenzyl)piperazine-1-carboxylate (JZL195). IC₅₀ values: 19 nM, 40 nM (FAAH). Accessed 2026-04-30. View Source
